N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}glycylglycine
Description
N-{2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}glycylglycine is a synthetic organic compound featuring a fused tetrahydrocyclopenta[c]chromen core coupled to a glycylglycine dipeptide via a propanoyl linker. The tetrahydrocyclopenta[c]chromen moiety is structurally related to coumarin derivatives, which are widely studied for their pharmacological properties, including anticoagulant, antimicrobial, and anti-inflammatory activities .
This compound is primarily utilized in research settings, as indicated by its classification as a reference standard and intermediate in chemical synthesis . Its handling requires stringent safety protocols due to health and environmental risks, including the need for dry, ventilated storage and personal protective equipment to prevent exposure .
Properties
Molecular Formula |
C20H22N2O7 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-[[2-[2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]propanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C20H22N2O7/c1-10-6-14(18-12-4-3-5-13(12)20(27)29-15(18)7-10)28-11(2)19(26)22-8-16(23)21-9-17(24)25/h6-7,11H,3-5,8-9H2,1-2H3,(H,21,23)(H,22,26)(H,24,25) |
InChI Key |
MCVZDCFVPSXAAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(C)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}glycylglycine typically involves multiple steps. One common approach is the reaction of 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-ol with a suitable acylating agent to form the intermediate compound. This intermediate is then reacted with glycylglycine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of automated synthesis equipment to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}glycylglycine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}glycylglycine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Coumarin-Thiazolidinone Hybrids ()
Compounds such as N-(2-aryl-4-oxo-thiazolidin-3-yl)-2-(4-(2-aryl-4-oxo-thiazolidin-3-ylcarbamoyl)-methyl)-2-oxo-2H-chromen-7-yloxy)-acetamides share a coumarin core but differ in substituents. These derivatives incorporate thiazolidinone rings (known for antimicrobial and antidiabetic activities) instead of a glycylglycine chain.
- Key Differences: Bioactivity: Thiazolidinone derivatives are often explored for antimicrobial applications, while the glycylglycine linkage in the target compound may favor protease or transporter interactions . Solubility: The thiazolidinone hybrids are synthesized in DMF, suggesting moderate polarity, whereas the glycylglycine moiety in the target compound could enhance hydrophilicity . Synthesis: Thiazolidinone derivatives require mercaptoacetic acid and ZnCl₂ under reflux, whereas the target compound’s synthesis likely involves peptide coupling reactions .
Natural Coumarin Derivatives ()
Natural coumarins like 3-hydroxy-4-methoxycinnamic acid (isolated from Cinnamomum cassia) lack the fused cyclopentane ring and peptide components.
- Key Differences :
- Source and Safety : Natural derivatives are generally safer and used in food/cosmetic research, whereas the synthetic target compound requires rigorous hazard controls .
- Functionality : The absence of a peptide chain in natural coumarins limits their utility in targeted drug delivery compared to the glycylglycine-linked compound .
Physicochemical and Pharmacological Comparison
Biological Activity
N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}glycylglycine is a synthetic compound derived from the chromene class of chemicals, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene
- Functional Groups :
- Propanoyl group
- Glycylglycine moiety
The molecular formula is , indicating a complex arrangement conducive to various interactions within biological systems.
Research indicates that compounds similar to this compound exhibit several mechanisms of action:
- Antioxidant Activity : The chromene structure is associated with antioxidant properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines, suggesting potential in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that chromene derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.
Case Studies and Findings
-
Anticancer Efficacy :
- A study evaluated the cytotoxic effects of related chromene compounds on various cancer cell lines. Results demonstrated that these compounds could significantly reduce cell viability in a dose-dependent manner.
- In vivo studies using murine models showed tumor regression when treated with chromene derivatives combined with conventional chemotherapy agents like doxorubicin.
-
Neuroprotective Effects :
- Research has highlighted neuroprotective properties attributed to similar compounds, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
-
Metabolic Stability :
- Investigations into the pharmacokinetics of these compounds reveal favorable metabolic stability and permeability profiles, enhancing their suitability for therapeutic use.
Data Table: Summary of Biological Activities
Q & A
Q. What methods ensure reproducibility in multi-step syntheses across labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
